molecular formula C10H15FN2 B15093895 n-Dimethylbenzenamine

n-Dimethylbenzenamine

Cat. No.: B15093895
M. Wt: 182.24 g/mol
InChI Key: NHHXNSNCLRMODO-UHFFFAOYSA-N
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Description

N,N-Dimethylbenzenamine (CAS 121-69-7), also known as N,N-Dimethylaniline (DMA), is a tertiary aromatic amine with the molecular formula C₈H₁₁N and a molecular weight of 121.18 g/mol. Structurally, it consists of a benzene ring substituted with a dimethylamino group (–N(CH₃)₂). This compound is a pale yellow to brown oily liquid at room temperature, with a boiling point of 193–194°C and a density of 0.956 g/cm³ .

Synthesis: DMA is traditionally synthesized by alkylating aniline with methanol under acidic conditions (e.g., sulfuric acid) at elevated temperatures and pressures .

Preparation Methods

Synthetic Routes and Reaction Conditions

n-Dimethylbenzenamine can be synthesized through several methods. One common method is the methylation of aniline using formaldehyde and formic acid, known as the Eschweiler-Clarke reaction. This reaction involves the following steps:

Another method involves the reaction of aniline with dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide

Industrial Production Methods

In industrial settings, this compound is typically produced through the catalytic hydrogenation of nitrobenzene in the presence of a methylating agent such as methanol. This process involves the following steps:

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The dimethylamino group strongly activates the aromatic ring toward electrophilic substitution, directing incoming electrophiles to the para position due to resonance effects.

Nitration

DMA undergoes nitration to form 3-nitro-N,N-dimethylaniline under acidic conditions. Further nitration yields tetryl (2,4,6-trinitro-N,N-dimethylaniline), historically used as an explosive .
Reagents : Concentrated HNO₃ and H₂SO₄.
Mechanism :

  • Protonation of the dimethylamino group.

  • Electrophilic attack by NO₂⁺ at the para position.

Sulfonation

Sulfonation produces N,N-dimethyl-4-aminobenzenesulfonic acid under controlled conditions .

N-Demethylation

N-Demethylation occurs via oxidative pathways, producing N-methylaniline and formaldehyde.

Enzymatic Demethylation

Horseradish peroxidase catalyzes demethylation using hydroperoxides (e.g., H₂O₂ or ethyl hydroperoxide) :
DMA+ROOHN-Methylaniline+HCHO+ROH\text{DMA} + \text{ROOH} \rightarrow \text{N-Methylaniline} + \text{HCHO} + \text{ROH}
Key Parameters :

SubstrateK<sub>m</sub> (mM)Turnover Number
N,N-Dimethylaniline0.347,061 (H₂O₂)
Ethyl Hydroperoxide0.0205,382

Mechanism : Ping-pong kinetics involving peroxide activation of the enzyme .

N-Oxidation

Flavin-containing monooxygenases oxidize DMA to N,N-dimethylaniline N-oxide , a major metabolic pathway .
Conditions :

  • pH 7.0 (aqueous ethanol).

  • Yield: 55–76% .

Quaternization

DMA reacts with methylating agents to form quaternary ammonium salts :
DMA+(CH3O)2SO2C6H5N(CH3)3+CH3OSO3\text{DMA} + (\text{CH}_3\text{O})_2\text{SO}_2 \rightarrow \text{C}_6\text{H}_5\text{N}(\text{CH}_3)_3^+ \text{CH}_3\text{OSO}_3^-
Applications : Intermediate in dye synthesis (e.g., crystal violet).

Lithiation

Butyllithium deprotonates DMA at the ortho position, forming 2-lithio-N,N-dimethylaniline , a precursor to functionalized aromatics .
Reagents : Butyllithium in THF at -78°C.

Friedel-Crafts Alkylation

DMA participates in gold-catalyzed Friedel-Crafts reactions with alkenes, yielding anti-Markovnikov adducts .
Example :
DMA+CH2=CHCOCH3AuCl3Linear alkylation product\text{DMA} + \text{CH}_2=\text{CHCOCH}_3 \xrightarrow{\text{AuCl}_3} \text{Linear alkylation product}
Mechanism :

  • Au³⁺ activates the alkene.

  • Electrophilic attack by the activated alkene at the para position.
    Conditions : 135°C, toluene solvent.

Metabolic Pathways

In vivo, DMA undergoes:

  • N-Oxidation (major pathway).

  • Ring Hydroxylation (minor, forming N,N-dimethyl-4-aminophenol).

  • Conjugation (e.g., sulfate or glucuronide derivatives) .

PathwayEnzyme SystemProduct
N-DemethylationCytochrome P450N-Methylaniline + HCHO
N-OxidationFlavin MonooxygenaseDMA N-Oxide
Ring HydroxylationCytochrome P450N,N-Dimethyl-4-aminophenol

Reactivity with Peroxides

DMA reacts with peroxides (e.g., hydrogen peroxide) to form radical intermediates, implicated in genotoxicity .

Scientific Research Applications

N,N-Dimethylaniline (DMA), also known as N-dimethylbenzenamine, is an aromatic amine with the chemical formula C8H11NC_8H_{11}N . It is derived from aniline, with two methyl groups replacing two hydrogen atoms on the amino group (-NH2) . DMA is an oily liquid that is colorless when pure, but commercial samples can appear yellow . It is primarily used as an intermediate in the production of dyes, particularly azo dyes, and in the synthesis of other organic compounds .

Simultaneous Determination of N,N-Dimethylaniline and Phenol

A novel high-performance liquid chromatography with chemiluminescence detection (HPLC-CL) method has been developed for the simultaneous determination of N,N-dimethylaniline and phenol in wastewater . This method utilizes the sensitization of the chemiluminescence reaction between luminol and potassium ferricyanide by N,N-dimethylaniline and phenol . The method has a wide linear working range and high selectivity and sensitivity .

Genotoxicity Analysis

N,N-Dimethylaniline (DMA) and N,N-dimethyl-p-toluidine (DMPT) were analyzed for complementary genotoxicity endpoints . The results indicate that both chemicals are chromosome-damaging agents . They were nonmutagenic in Salmonella but weakly positive in inducing DNA damage . Conversely, they proved clearly positive in inducing numerical chromosome alterations, with dose-dependent increases up to more than five times the control value for DMPT . At the highest dose tested, both chemicals also showed a significant clastogenic effect .

Synthesis of Poly(ether imide)s

This compound, containing flexible ether, methyl, and dimethylamino groups, has been successfully synthesized via three-step reactions .

Safety and Health Considerations

  • Exposure: Humans may be occupationally exposed to N,N-dimethylaniline in the workplace . Potential exposure of the public exists through the use of certain antibiotics (penicillin and cephalosporin) as an impurity .
  • Health Hazards: Acute inhalation exposure to N,N-dimethylaniline has resulted in effects on the central nervous system (CNS) and circulatory system, with headache, cyanosis, dizziness, labored breathing, paralysis, and convulsions in humans . Chronic exposure can cause effects on the blood, including increased blood methemoglobin levels and decreased hemoglobin concentration .
  • Carcinogenicity: Increased incidences of tumors of the spleen and forestomach were observed in a National Toxicology Program (NTP) study of rats and mice exposed via gavage . There is inadequate evidence in humans for the carcinogenicity of N,N-dimethylaniline .

Tables

PropertyDescription
Chemical FormulaC8H11NC_8H_{11}N
Common NamesN,N-Dimethylaniline, DMA, this compound
AppearanceColorless to yellow oily liquid
Primary UsesIntermediate in dye production, synthesis of pharmaceuticals and agrochemicals, polymerization processes, acid scavenger in antibiotic synthesis
Health HazardsAcute inhalation can cause CNS and circulatory system effects; chronic exposure can affect blood; potential carcinogen

Case Studies

Mechanism of Action

The mechanism of action of n-Dimethylbenzenamine involves its interaction with various molecular targets and pathways. In organic synthesis, it acts as a nucleophile, participating in various substitution and addition reactions. In biological systems, it can interact with enzymes and receptors, affecting their activity and function. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic activity .

Comparison with Similar Compounds

N,N-Dimethylbenzylamine (CAS 103-83-3)

  • Structure: Features a benzyl group (–CH₂C₆H₅) attached to the dimethylamino nitrogen (C₉H₁₃N).
  • Physical Properties : Liquid with a molecular weight of 135.21 g/mol , soluble in organic solvents but poorly soluble in water .
  • Applications : Used in organic synthesis, particularly as a catalyst in polyurethane production.
  • Key Differences : The benzyl group enhances steric bulk and lipophilicity compared to DMA, altering reactivity in nucleophilic substitutions .

4-Ethynyl-N,N-dimethylbenzenamine

  • Structure : DMA derivative with an ethynyl (–C≡CH) group at the para position.
  • Synthesis: Prepared via Sonogashira coupling of 4-iodo-N,this compound with terminal alkynes .
  • Applications : Critical in organic dyes (e.g., CSD-03 and CSD-04) for photovoltaic cells, where the ethynyl group enhances π-conjugation and electron delocalization .
  • Key Differences: The ethynyl substituent increases planarity and light-harvesting efficiency, distinguishing it from non-conjugated DMA derivatives.

4-Nitro-N,this compound

  • Structure: DMA derivative with a nitro (–NO₂) group at the para position (C₈H₁₀N₂O₂).
  • Properties : Solid with a higher melting point (~139–140°C ) due to nitro group polarity .
  • Reactivity : The electron-withdrawing nitro group deactivates the benzene ring, reducing electrophilic substitution reactivity compared to DMA .
  • Applications : Intermediate in explosives and azo dye synthesis.

N,N-Dimethylphenethylamine

  • Structure: Phenethylamine derivative with dimethylamino substitution (C₁₀H₁₅N).
  • Properties : Liquid with a molecular weight of 149.24 g/mol , used in neuroscience research due to structural similarity to neurotransmitters .
  • Key Differences : The phenethyl chain increases bioavailability and CNS activity compared to DMA, which lacks this lipophilic tail .

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
N,this compound C₈H₁₁N 121.18 - Dyes, rubber stabilizer
N,N-Dimethylbenzylamine C₉H₁₃N 135.21 - Polyurethane catalysis
4-Ethynyl-DMA C₁₀H₁₁N 145.21 - Organic photovoltaics
4-Nitro-DMA C₈H₁₀N₂O₂ 166.18 139–140 Explosives, azo dyes
N,N-Dimethylphenethylamine C₁₀H₁₅N 149.24 - Neurochemical research

Table 2: Analytical Signatures

Compound Key MS Fragments (m/z) NMR Shifts (¹H, ppm)
N,this compound 121.18 [M⁺], 106 (loss of CH₃) δ 2.90 (s, 6H, N–CH₃)
4-Ethynyl-DMA 145.21 [M⁺], 77 (C₆H₅⁺) δ 3.10 (s, 6H, N–CH₃)
4-Nitro-DMA 166.18 [M⁺], 120 (loss of NO₂) δ 8.10 (d, 2H, Ar–H)

Biological Activity

n-Dimethylbenzenamine, also known as N,N-dimethylaniline (DMA), is an organic compound with significant biological activity. This article provides a detailed overview of its biological properties, including its metabolism, toxicity, and potential therapeutic applications, supported by research findings and data tables.

This compound is characterized by its amine functional group attached to a benzene ring with two methyl groups on the nitrogen. Its chemical structure can be represented as follows:

C8H11N\text{C}_8\text{H}_{11}\text{N}

Metabolism and Toxicity

The metabolism of this compound primarily involves N-oxidation and N-demethylation processes. Studies have shown that flavin-containing monooxygenases (FMO) are responsible for N-oxidation, while cytochrome P450 enzymes facilitate N-demethylation. The primary metabolites identified include N,N-dimethylaniline N-oxide and N-methylaniline .

Toxicological Studies

Toxicity assessments reveal that this compound has an LD50 of approximately 1350 mg/kg in rats when administered orally and 1690 mg/kg through dermal exposure . The compound has been associated with various adverse effects, including potential carcinogenicity. However, it did not induce gene mutations in bacterial assays or DNA damage in mammalian cells .

Anticancer Properties

Research indicates that this compound exhibits anticancer properties, particularly as a component of azo dyes. For instance, studies have shown that derivatives of this compound can act as carcinogens in certain animal models. The structural modifications of the compound significantly influence its biological activity, making it a subject of interest for further investigations into its mechanisms of action .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of compounds related to this compound. For example, derivatives that incorporate this compound into their structure have demonstrated enhanced survival rates of neurons under oxidative stress conditions compared to traditional neuroprotective agents like edaravone .

Case Studies

  • Neuroprotection in Ischemic Models : A series of experiments evaluated the neuroprotective effects of this compound derivatives in primary neuron cultures subjected to oxygen-glucose deprivation (OGD). Compounds synthesized from this compound showed improved neuronal survival rates, indicating potential therapeutic applications for ischemic stroke treatment .
  • Carcinogenic Potential : In vivo studies involving various species have highlighted the carcinogenic potential of this compound when administered in high doses. These findings necessitate careful consideration regarding its use in pharmaceuticals and consumer products .

Data Tables

Study Findings Relevance
Neuroprotective effects observed in primary neurons under OGD conditionsPotential treatment for ischemic stroke
LD50 values: 1350 mg/kg (oral), 1690 mg/kg (dermal)Indicates toxicity levels
Carcinogenicity observed in animal modelsRaises safety concerns

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis methods for N,N-Dimethylbenzenamine, and what stoichiometric considerations are critical for optimizing yield?

  • Methodological Answer : The compound is synthesized by heating aniline with methanol and sulfuric acid under pressure, forming the sulfate intermediate, which is subsequently neutralized with NaOH to yield the free base . Key stoichiometric considerations include maintaining a 2:1 molar ratio of methanol to aniline and optimizing reaction temperature (typically 150–200°C) to prevent side reactions like over-methylation. Purification via vacuum distillation is recommended to achieve >95% purity.

Q. Which analytical techniques are most effective for quantifying N,this compound in complex matrices like environmental samples or synthetic mixtures?

  • Methodological Answer : Capillary gas chromatography (GC) with headspace injection and nitrogen-phosphorus detection (NPD) is highly effective. Use an HP-5 column and methylene chloride as the solvent, with N,this compound itself as an internal standard for calibration. Validation parameters include a linear range of 0.025–0.295 μg/mL, detection limits of 0.01 μg/mL, and recovery rates ≥99% . For trace analysis, coupling with mass spectrometry (GC-MS) enhances sensitivity.

Q. What are the primary occupational safety protocols for handling N,this compound given its carcinogenic potential?

  • Methodological Answer :

  • PPE : Use NIOSH-approved N95 respirators for particulate filtration and nitrile gloves to prevent dermal absorption .
  • Engineering Controls : Work in fume hoods with ≥100 ft/min face velocity and implement closed-system processing.
  • Exposure Monitoring : Regular biomonitoring for methemoglobinemia (e.g., blood gas analysis) is advised due to its ability to impair oxygen transport .
  • Waste Disposal : Treat as hazardous waste; avoid sewer disposal and use HEPA-filter vacuums for spills .

Advanced Research Questions

Q. How does the electronic structure of N,this compound derivatives influence their performance as dopants in organic semiconductors?

  • Methodological Answer : Derivatives like DMBI-H ([4-(2,3-dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,this compound]) exhibit strong electron-donating properties due to the dimethylamino group’s +M effect, which lowers the LUMO energy of host materials. However, stability studies reveal susceptibility to oxidation under ambient conditions, necessitating encapsulation strategies. Time-dependent density functional theory (TDDFT) simulations with hybrid functionals (e.g., B3LYP) are critical for modeling charge-transfer excited states and optimizing dopant-host interactions .

Q. What molecular mechanisms underlie the carcinogenicity of N,this compound and its structural analogs like Michler’s Base?

  • Methodological Answer : Metabolic activation via cytochrome P450 enzymes (e.g., CYP1A2) generates reactive intermediates (e.g., N-hydroxylated derivatives) that form DNA adducts, particularly at guanine residues. In vivo studies in rodents show dose-dependent hepatotoxicity and thyroid follicular cell hyperplasia . Comparative genomic hybridization (CGH) can identify chromosomal aberrations in exposed cell lines, while Ames tests with TA98 strains (+S9 metabolic activation) confirm mutagenic potential.

Q. How can researchers resolve contradictory data regarding the acute vs chronic toxicity profiles of N,this compound in different experimental models?

  • Methodological Answer : Discrepancies often arise from variations in exposure duration and metabolic pathways. For example, acute exposure primarily induces methemoglobinemia, while chronic exposure (≥6 months) leads to hepatic oxidative stress. Integrate multi-omics approaches:

  • Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., NRF2 pathways).
  • Metabolomics : LC-MS profiling of serum for oxidative stress markers (e.g., 8-OHdG).
  • Dose-Response Modeling : Use benchmark dose (BMD) software to reconcile NOAEL/LOAEL disparities across studies .

Q. What chemical incompatibilities must be considered when designing reaction schemes involving N,this compound, particularly in catalytic systems?

  • Methodological Answer : The compound reacts violently with strong oxidizers (e.g., chlorates, permanganates) and acids, generating toxic gases like NOₓ. In catalytic applications (e.g., palladium complexes for cross-coupling reactions), ensure ligand stability by avoiding protic solvents. For example, the palladium complex [bis(4-di-tert-butylphosphino-N,this compound)dichloropalladium(II)] requires anhydrous conditions and inert atmospheres to prevent ligand oxidation . Pre-reaction compatibility screening via DSC (differential scanning calorimetry) is recommended.

Properties

Molecular Formula

C10H15FN2

Molecular Weight

182.24 g/mol

IUPAC Name

4-(2-aminoethyl)-2-fluoro-N,N-dimethylaniline

InChI

InChI=1S/C10H15FN2/c1-13(2)10-4-3-8(5-6-12)7-9(10)11/h3-4,7H,5-6,12H2,1-2H3

InChI Key

NHHXNSNCLRMODO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)CCN)F

Origin of Product

United States

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